molecular formula C13H11BrN2O B311559 4-bromo-N-(pyridin-2-ylmethyl)benzamide

4-bromo-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B311559
M. Wt: 291.14 g/mol
InChI Key: QFFQUGRPENSEGB-UHFFFAOYSA-N
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Description

4-Bromo-N-(pyridin-2-ylmethyl)benzamide (C₁₄H₁₁BrN₂O) is a benzamide derivative featuring a pyridin-2-ylmethyl substituent attached to the amide nitrogen and a bromine atom at the para position of the benzene ring. Its synthesis typically involves coupling 4-bromobenzoyl chloride with 2-(aminomethyl)pyridine under reflux conditions in acetonitrile, yielding the product in 81% efficiency . Key spectral data include ^1H NMR signals at δ 7.57–7.74 ppm (aromatic protons) and a molecular ion peak at m/z 417.0209 (HRMS) . This compound serves as a scaffold for drug discovery, with modifications targeting enhanced bioactivity or physicochemical properties.

Properties

IUPAC Name

4-bromo-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-11-6-4-10(5-7-11)13(17)16-9-12-3-1-2-8-15-12/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFQUGRPENSEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogenated Derivatives
  • 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35): Substitution with a fluorine atom at the meta position and a methyl group on the pyridine ring (C₁₄H₁₀BrFN₂O) results in distinct electronic effects. ^1H NMR shows a singlet at δ 2.45–2.49 ppm (CH₃) and aromatic signals at δ 7.57–7.74 ppm, similar to the parent compound .
  • 3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (36) :
    Altered halogen positioning (bromine at meta, fluorine at para) modifies steric and electronic profiles, which could influence receptor binding. Yield and spectral data closely align with 35 , suggesting comparable synthetic accessibility .
Methoxy-Substituted Derivatives
  • 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(trichloroacetamido)benzamide (A9) :
    The 3,5-dimethoxyphenyl group (C₂₂H₁₈BrCl₃N₂O₅) enhances solubility via hydrogen bonding, while the trichloroacetamido moiety introduces electron-withdrawing effects. ^1H NMR shows two NH protons (δ 11.076 and 10.433 ppm) and methoxy signals at δ 3.689 ppm . Yield (72.1%) is slightly lower than the parent compound, likely due to increased steric demands .

Heterocyclic and Metal-Bearing Modifications

Thiourea and Metal Complexes
  • 4-Bromo-N-(dimethylcarbamothioyl)benzamide :
    The thiourea group (–N–C(=S)–) enables metal coordination, forming complexes with Cu(II) and Ni(II). These complexes exhibit altered stability and redox properties, broadening applications in catalysis or medicinal chemistry .
  • Bis(4-bromo-N-(dimethylcarbamothioyl)benzamide)nickel(II) :
    The nickel complex demonstrates enhanced thermal stability compared to the free ligand, attributed to strong metal–sulfur bonds .
Heterocyclic Extensions
  • This modification may improve blood-brain barrier penetration .

Functional Group Additions

Sulfonamides and Amides
  • 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(phenylsulfonamido)benzamide (C2) :
    The sulfonamide group (–SO₂NH–) introduces acidity (pKa ~10) and hydrogen-bonding capacity, which could improve solubility and target binding. ^13C NMR shows a carbonyl signal at δ 166.355 ppm .
  • 4-Bromo-2-(3-chlorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide (C5) :
    Substitution with a chloro group on the sulfonamide phenyl ring (C₂₁H₁₇BrClN₂O₅S) further modulates electronic properties, though the yield drops to 48.2% due to synthetic complexity .

Spectral and Structural Trends

  • NMR Shifts : Aromatic protons in brominated benzamides typically resonate between δ 7.5–8.2 ppm, while methoxy groups appear near δ 3.6–3.7 ppm . Thiourea NH protons are observed upfield (δ 10–11 ppm) due to hydrogen bonding .
  • Crystallography : The nitro-substituted analog, 4-bromo-N-(2-nitrophenyl)benzamide, crystallizes with two molecules per asymmetric unit, stabilized by N–H···O hydrogen bonds (2.89 Å) .

Data Tables

Table 1: Key Structural and Spectral Comparisons

Compound Name Substituents Molecular Formula Yield (%) Key Spectral Data (^1H NMR) Reference
4-Bromo-N-(pyridin-2-ylmethyl)benzamide Pyridin-2-ylmethyl C₁₄H₁₁BrN₂O 81 δ 7.57–7.74 (m, 4H, Ar–H)
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide 6-Methylpyridin-2-yl, 3-fluoro C₁₄H₁₀BrFN₂O 81 δ 2.45–2.49 (s, 3H, CH₃), 7.57–7.74 (m, 4H)
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(trichloroacetamido)benzamide 3,5-Dimethoxyphenyl, trichloroacetamido C₂₂H₁₈BrCl₃N₂O₅ 72.1 δ 11.076 (s, 1H, NH), 3.689 (s, 6H, OCH₃)

Preparation Methods

Reaction Mechanism

The most straightforward method involves the reaction of 4-bromobenzoyl chloride with 2-(aminomethyl)pyridine under basic conditions. Triethylamine (TEA) or sodium carbonate is typically used to neutralize HCl generated during the reaction.

Reaction equation :

4-Bromobenzoyl chloride+2-(Aminomethyl)pyridineTEA, DCM4-Bromo-N-(pyridin-2-ylmethyl)benzamide+HCl\text{4-Bromobenzoyl chloride} + \text{2-(Aminomethyl)pyridine} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}

Optimization Parameters

  • Solvent : Dichloromethane (DCM) or acetonitrile (MeCN) are optimal for solubility and reaction kinetics.

  • Temperature : Room temperature (20–25°C) minimizes side reactions.

  • Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine ensures complete conversion.

Yield and Characterization

  • Yield : 81–95% after recrystallization from ethanol.

  • Purity : Validated by HPLC (>99%) and NMR (1^1H: δ 8.51 (d, 1H, pyridine), 7.89 (d, 2H, aryl-Br)).

Iodine/TBHP-Mediated Oxidative Coupling

Reaction Design

This metal-free method employs α-bromoketones and 2-aminopyridines in toluene, using iodine and TBHP as oxidative agents. The protocol avoids palladium catalysts, reducing costs.

Key steps :

  • C–C bond cleavage of α-bromoketones generates acyl radicals.

  • Coupling with 2-aminopyridine forms the amide bond via radical recombination.

Critical Conditions

  • Oxidant : TBHP (2 equiv.) ensures efficient radical generation.

  • Solvent : Toluene enhances radical stability and reaction efficiency.

  • Time : 2–4 hours at 100°C.

Performance Metrics

  • Yield : 91% under optimized conditions.

  • Advantages : Scalable, avoids transition metals, suitable for gram-scale synthesis.

Suzuki Cross-Coupling Approach

Methodology

A palladium-catalyzed coupling between 4-bromophenylboronic acid and N-(pyridin-2-ylmethyl)amide precursors forms the target compound. Pd(dppf)Cl₂ or Pd(PPh₃)₄ are common catalysts.

Reaction equation :

4-Bromophenylboronic acid+N-(Pyridin-2-ylmethyl)amidePd catalyst, baseThis compound\text{4-Bromophenylboronic acid} + \text{N-(Pyridin-2-ylmethyl)amide} \xrightarrow{\text{Pd catalyst, base}} \text{this compound}

Optimization Insights

  • Catalyst loading : 3–5 mol% Pd(dppf)Cl₂ balances cost and activity.

  • Solvent system : DMF/water (4:1) improves solubility and reaction homogeneity.

  • Base : Sodium carbonate (3 equiv.) facilitates transmetallation.

Outcomes

  • Yield : 74–85% after column chromatography.

  • Limitations : Requires inert atmosphere and costly palladium reagents.

Comparative Analysis of Methods

Parameter Amidation Iodine/TBHP Suzuki Coupling
Yield 81–95%91%74–85%
Catalyst NoneI₂/TBHPPd(dppf)Cl₂
Scalability HighModerateLow
Cost LowLowHigh
Purity (HPLC) >99%>98%97–99%
Industrial Feasibility YesYesLimited

Advanced Characterization Techniques

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H), 7.89 (d, J = 8.3 Hz, 2H), 4.72 (s, 2H).

  • IR : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar amide linkage and bromine substitution at the para position .

Q & A

Basic: What are the most reliable synthetic routes for 4-bromo-N-(pyridin-2-ylmethyl)benzamide?

Methodological Answer:
The compound is typically synthesized via a two-step process:

Acylation of Pyridin-2-ylmethylamine : React 4-bromobenzoyl chloride with pyridin-2-ylmethylamine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Use triethylamine as a base to neutralize HCl byproducts .

Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) yields high-purity product.
Key Optimization : Control reaction temperature (0–5°C) to minimize side reactions like over-acylation. Yield improvements (>85%) are achievable with stoichiometric amine excess (1.2:1) .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Expect signals at δ 8.5–8.7 ppm (pyridine H), δ 4.7–4.9 ppm (N-CH₂), and δ 7.3–7.9 ppm (aromatic H). The absence of δ 2.5–3.5 ppm (amine NH₂) confirms complete acylation .
  • IR : Strong bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 319 (M+H⁺) with isotopic pattern confirming bromine .

Advanced: How do hydrogen-bonding patterns in the crystal structure influence physicochemical properties?

Methodological Answer:
X-ray crystallography (e.g., SHELX refinement ) reveals:

  • Intermolecular Interactions : O-H⋯O and N-H⋯O hydrogen bonds form edge-fused R₃³(17) and R₃²(9) motifs, stabilizing the lattice .
  • Impact on Solubility : Strong H-bonding reduces solubility in non-polar solvents. Preferential crystallization in ethanol correlates with H-bond donor-acceptor capacity .
    Data Table :
Interaction TypeDistance (Å)Angle (°)Role in Packing
O-H⋯O2.72165Sheet formation
N-H⋯O2.89152Chain elongation

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies (e.g., antimicrobial potency variations) arise from:

  • Substituent Effects : Compare analogs (e.g., 4-fluoro vs. 4-bromo derivatives) using SAR studies. Bromine’s electron-withdrawing nature may reduce membrane permeability vs. fluorine .
  • Assay Conditions : Standardize MIC testing (e.g., broth microdilution vs. agar diffusion). Statistical analysis (Duncan’s test, ANOVA) identifies significant outliers .
    Case Study : RS-1 (a structural analog) showed enhanced HR pathway activity in diplonemids only under optimized transfection conditions (RS-Technology protocol) .

Advanced: What computational tools aid in predicting reactivity or binding modes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions with biological targets (e.g., bacterial enzymes). Bromine’s van der Waals radius complements hydrophobic binding pockets .
  • Mercury CSD : Analyze packing similarities to related benzamides for polymorphism risk assessment .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., amide C=O reactivity) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Side Product : N,N-di(4-bromobenzoyl)pyridin-2-ylmethylamine forms if amine is limiting.
    • Mitigation : Use excess amine (1.5 eq.) and monitor via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
  • Hydrolysis : Amide bond cleavage in acidic/alkaline conditions. Avoid aqueous workup; use anhydrous MgSO₄ for drying .

Advanced: How to design SAR studies for antimicrobial activity optimization?

Methodological Answer:

  • Variable Substituents : Synthesize derivatives with halogens (Cl, I), methyl, or nitro groups at the 4-position.

  • Bioactivity Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

  • Key Metrics :

    DerivativeMIC (µg/mL)LogP
    4-Bromo12.52.8
    4-Fluoro6.252.1
    • Conclusion : Lower LogP (fluorine) enhances cell penetration .

Basic: What purification methods are optimal for this compound?

Methodological Answer:

  • Recrystallization : Ethanol/water (7:3) yields >95% purity. Cooling rate (1°C/min) avoids oiling out .
  • Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7). Monitor by UV at 254 nm .

Advanced: How does crystal packing affect dissolution kinetics in drug formulations?

Methodological Answer:

  • High H-Bond Density : Slower dissolution in gastrointestinal models (e.g., FaSSIF).
  • Co-Crystallization : Screen with succinic acid to disrupt H-bond networks, improving bioavailability .

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